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molecular formula C12H17NO3 B8592935 1-[(3-Methylbutoxy)methyl]-3-nitrobenzene CAS No. 116440-40-5

1-[(3-Methylbutoxy)methyl]-3-nitrobenzene

Cat. No. B8592935
M. Wt: 223.27 g/mol
InChI Key: RUNUPAYXCRHBDZ-UHFFFAOYSA-N
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Patent
US05001275

Procedure details

158.1 g (0.92 mol) of 3-nitrobenzyl chloride was dissolved in a mixture of 500 ml (4.59 mol, 5 equivalents) of 3-methyl-1-butanol and 140 ml of dimethylformamide. To the resultant mixture 78 g (1.39 mol, 1.5 equivalents) of KOH pellets were added while the mixture was being cooled in a water bath and stirred strongly. The reaction temperature was elevated to 43° C. and thereafter gradually restored to room temperature. After the mixture was stirred for 7 hours at room temperature, the reaction was completed.
Quantity
158.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Cl)([O-:3])=[O:2].[CH3:12][CH:13]([CH3:17])[CH2:14][CH2:15][OH:16].[OH-].[K+]>CN(C)C=O>[CH3:12][CH:13]([CH3:17])[CH2:14][CH2:15][O:16][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
158.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1
Name
Quantity
500 mL
Type
reactant
Smiles
CC(CCO)C
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
78 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred strongly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was being cooled in a water bath
CUSTOM
Type
CUSTOM
Details
was elevated to 43° C.
CUSTOM
Type
CUSTOM
Details
gradually restored to room temperature
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 7 hours at room temperature
Duration
7 h

Outcomes

Product
Name
Type
Smiles
CC(CCOCC1=CC(=CC=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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